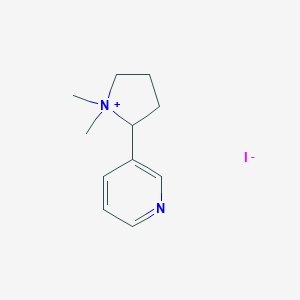

N-Methylnicotinium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methylnicotinium iodide is an organic compound belonging to the class of pyrrolidinylpyridines. It consists of a pyrrolidine ring linked to a pyridine ring, forming a quaternary ammonium salt. This compound is known for its significant role in various chemical and biological processes.

Applications De Recherche Scientifique

N-Methylnicotinium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.

Biology: The compound is studied for its role in neurotransmission and its interaction with nicotinic acetylcholine receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Orientations Futures

N-Methylnicotinium iodide and related compounds could have potential applications in the treatment of nicotine abuse. Research has shown that small drug-like molecules that are selective antagonists at certain nicotinic acetylcholine receptor subtypes can decrease nicotine self-administration in rats . Further experimental and clinical data are required to evaluate the use of such compounds in this setting .

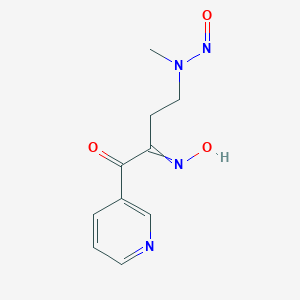

Mécanisme D'action

Target of Action

N-Methylnicotinium iodide is a derivative of nicotine, a well-known stimulant found in tobacco. The primary targets of nicotine and its derivatives are nicotinic acetylcholine receptors (nAChRs), which are ion channels in the cell membranes of certain neurons and muscle cells . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

It is known that nicotine and its derivatives can bind to nachrs, causing the ion channels to open and allow ions to flow across the cell membrane . This can lead to depolarization of the neuron, triggering a series of events that result in the release of various neurotransmitters. It is likely that this compound has a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by nicotine. Nicotine and its derivatives can influence several biochemical pathways, including the dopaminergic, glutamatergic, and GABAergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, memory, and learning.

Pharmacokinetics

Nicotine and its derivatives are known to be rapidly absorbed into the bloodstream and distributed throughout the body . They can cross the blood-brain barrier and enter the central nervous system . The metabolism of these compounds involves oxidation and conjugation reactions, leading to the formation of more polar and water-soluble metabolites .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of nicotine. These can include increased release of neurotransmitters, changes in gene expression, and alterations in neuronal excitability . .

Action Environment

The action of this compound, like that of other nicotine derivatives, can be influenced by various environmental factors. These can include the presence of other substances that can interact with nAChRs, the pH of the environment, and the presence of metabolic enzymes . Additionally, genetic factors can influence the individual’s response to these compounds.

Analyse Biochimique

Biochemical Properties

N-Methylnicotinium iodide is involved in N-oxidation, N-methylation, and N-conjugation reactions, similar to nicotine . These metabolic transformations result in the formation of a corresponding quaternary ammonium product, which is usually more polar and more water-soluble than the parent base

Cellular Effects

It has been detected in various foods, suggesting that it may have some impact on cellular processes

Molecular Mechanism

It is known that this compound is a metabolite of nicotine . It is hypothesized that the N-n-octyl group on the pyridinium nitrogen of this compound facilitates brain entry via the blood-brain barrier choline transporter . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been detected in nail samples of oral squamous cell carcinoma (OSCC) patients, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

This compound is involved in N-oxidation, N-methylation, and N-conjugation reactions, similar to nicotine These metabolic transformations result in the formation of a corresponding quaternary ammonium product

Transport and Distribution

This compound is hypothesized to enter the brain via the blood-brain barrier choline transporter This suggests that this compound may be transported and distributed within cells and tissues via this mechanism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methylnicotinium iodide can be synthesized through the N-methylation of nicotine. The process involves the reaction of nicotine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: N-Methylnicotinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed for substitution reactions.

Major Products Formed:

Oxidation: N-Methylnicotinium N-oxide.

Reduction: N-Methylnicotinium secondary amine.

Substitution: N-Methylnicotinium derivatives with different anions.

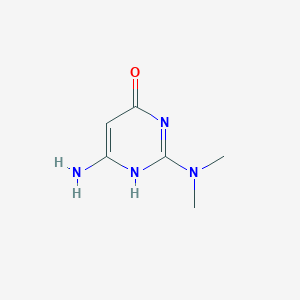

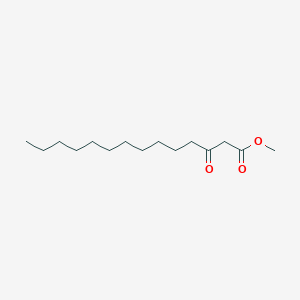

Comparaison Avec Des Composés Similaires

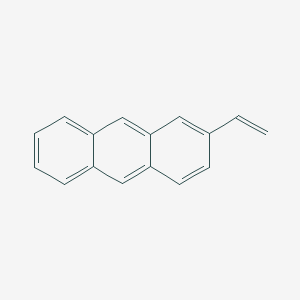

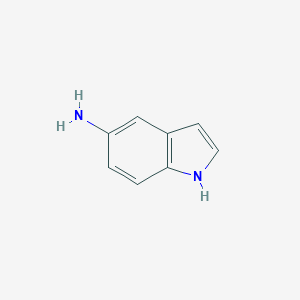

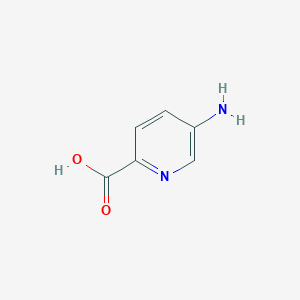

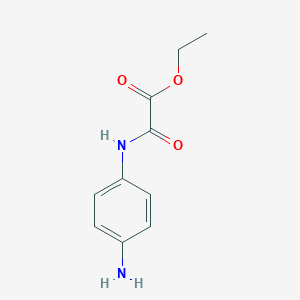

- N-Methylpyridinium iodide

- N-Methylquinolinium iodide

- N-Methylisoquinolinium iodide

Comparison: N-Methylnicotinium iodide is unique due to its specific interaction with nicotinic acetylcholine receptors. While other similar compounds like N-Methylpyridinium iodide and N-Methylquinolinium iodide also interact with these receptors, this compound exhibits higher specificity and potency. This makes it a valuable compound for research in neuropharmacology and related fields.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Methylnicotinium iodide can be achieved through a quaternization reaction of N-methylnicotinamide with iodomethane.", "Starting Materials": ["N-methylnicotinamide", "iodomethane", "potassium carbonate", "acetonitrile", "diethyl ether"], "Reaction": ["To a stirred solution of N-methylnicotinamide in acetonitrile, potassium carbonate is added and the mixture is stirred for 30 minutes at room temperature.", "The reaction mixture is then cooled to 0°C and iodomethane is added dropwise with stirring.", "The reaction mixture is stirred for an additional 2 hours at 0°C and then allowed to warm up to room temperature.", "The mixture is then poured into diethyl ether, and the resulting precipitate is collected by filtration and washed with diethyl ether.", "The product obtained is recrystallized from a mixture of ethanol and diethyl ether to yield pure N-Methylnicotinium iodide."] } | |

Numéro CAS |

5959-86-4 |

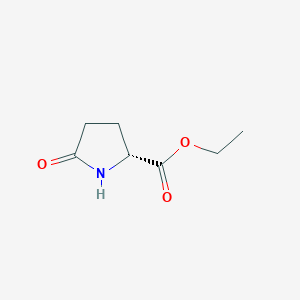

Formule moléculaire |

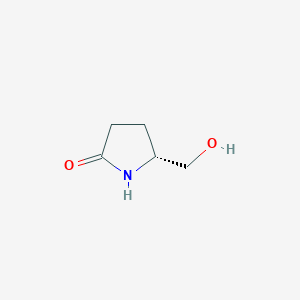

C11H17IN2 |

Poids moléculaire |

304.17 g/mol |

Nom IUPAC |

3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide |

InChI |

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 |

Clé InChI |

RJQKOMLKVQFVMB-MERQFXBCSA-M |

SMILES isomérique |

C[N+]1(CCC[C@H]1C2=CN=CC=C2)C.[I-] |

SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-] |

SMILES canonique |

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-] |

Synonymes |

(S)-1’-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide; Nicotine Monomethiodide; _x000B_ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does N-Methylnicotinium iodide interact with the blood-brain barrier choline transporter?

A: According to the research, this compound, unlike some other nicotinium analogs, does not appear to interact with the blood-brain barrier choline transporter []. The study found no evidence of binding to the transporter, suggesting that its entry into the central nervous system may occur through alternative mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)